

In Vitro Kinase Inhibitory Profile of Lifirafenib Maleate: A Technical Guide

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Compound of Interest		
Compound Name:	Lifirafenib Maleate	
Cat. No.:	B10860090	Get Quote

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Introduction

Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Developed to target key drivers in the MAPK/ERK signaling pathway, Lifirafenib has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring BRAF V600E mutations.[3][6] A key feature of Lifirafenib is its dual-targeting mechanism. In addition to inhibiting the BRAF V600E mutant protein, it also suppresses EGFR. This is critical in contexts like BRAF-mutated colorectal cancer, where resistance to first-generation BRAF inhibitors often emerges through the reactivation of the MAPK pathway driven by upstream EGFR signaling.[1] [3] This guide provides an in-depth overview of the in vitro kinase inhibitory profile of Lifirafenib Maleate, detailing its potency against various kinases, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling cascades.

Quantitative Kinase Inhibition Data

The inhibitory activity of Lifirafenib has been quantified against several key kinases in biochemical, cell-free assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. This data highlights Lifirafenib's potent activity against members of the RAF family and EGFR.



Target Kinase	IC50 (nM)	Notes
RAF Family		
BRAF (V600E)	23[7][8][9][10]	The primary oncogenic mutant target.
BRAF (Wild-Type)	32[11]	Also shows potent inhibition of the wild-type kinase.
A-RAF (Wild-Type)	1	Strong inhibition of another RAF family member.
C-RAF (Y340/341D)	7[11]	Potent activity against the constitutively active C-RAF mutant.
EGFR Family		
EGFR (Wild-Type)	29[7][8][9][10]	Key for overcoming resistance mechanisms.
EGFR (T790M/L858R)	495[3]	Less potent against this double mutant associated with resistance to other EGFR inhibitors.
Other Kinases		
VEGFR2	108[1]	Off-target activity that may contribute to side effects like hypertension.[1]

Experimental Protocols

The determination of Lifirafenib's in vitro kinase inhibitory profile involves several key experimental methodologies, including biochemical kinase assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on cellular processes.

Biochemical Kinase Inhibition Assay (General Protocol)

Foundational & Exploratory





Biochemical assays are performed to measure the direct inhibition of purified kinase enzymes by a compound. While the specific proprietary assay conditions for Lifirafenib are not public, the methodology generally follows established protocols like luminescence-based or fluorescence-based assays.

Principle: These assays quantify the activity of a kinase by measuring the consumption of ATP or the generation of ADP during the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is measured to determine the IC50 value.

Exemplary Protocol (Luminescence-based, e.g., ADP-Glo™):

- Reagent Preparation: Recombinant human kinases (e.g., BRAF V600E, EGFR), kinase-specific peptide substrates, and ATP are diluted to their optimal concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MqCl₂, 0.1mg/ml BSA).[1][9]
- Compound Dilution: Lifirafenib Maleate is serially diluted in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay is kept low (typically ≤1%) to avoid solvent effects.[7][12]
- Kinase Reaction: The kinase enzyme is pre-incubated with the diluted Lifirafenib or DMSO (vehicle control) in a 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.[7][13]
- Initiation: The kinase reaction is initiated by adding a mix of the peptide substrate and ATP.

 The plate is then incubated for a set time (e.g., 40-60 minutes) at room temperature to allow for phosphorylation.[1][9]
- Termination and Signal Generation:
 - An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[1][9]
 - A "Kinase Detection Reagent" is then added, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal.[1][9]

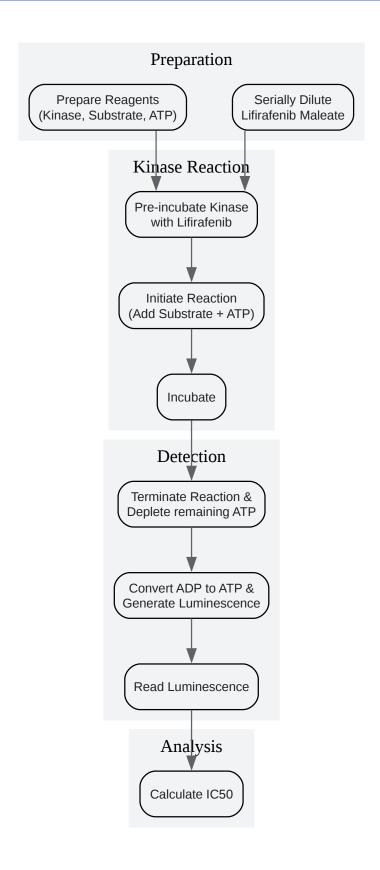




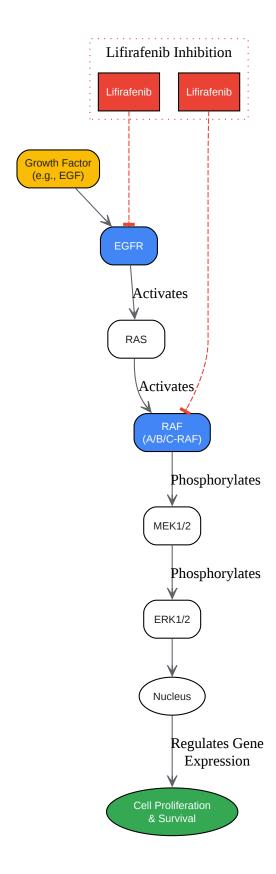


- Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: The luminescence readings are plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[7]

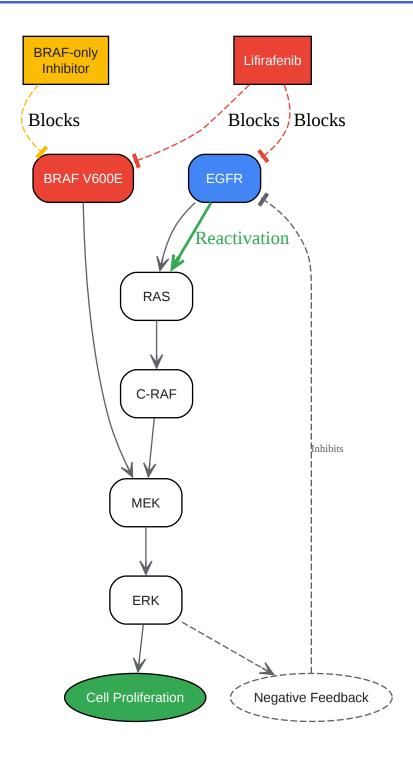












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